

Application Notes & Protocols: OVA Peptide (257-264) TFA

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Compound of Interest

Compound Name: OVA Peptide(257-264) TFA

Cat. No.: B612580

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Product Information

The OVA Peptide (257-264), with the sequence SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu), is a well-characterized, immunodominant peptide epitope derived from chicken ovalbumin.[1][2] It is presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb and is recognized by CD8+ T-cells from OT-I transgenic mice, making it an essential tool for studying antigen-specific T-cell activation, immune responses, and vaccine efficacy.[3][4] The peptide is typically supplied as a lyophilized powder with trifluoroacetate (TFA) as a counterion, a byproduct of the solid-phase peptide synthesis process.[5]

Table 1: Peptide Characteristics

Property	Description
Sequence	SIINFEKL
Synonyms	Ovalbumin (257-264), Ova 257-264, SIINFEKL
Molecular Formula	C45H74N10O13
Molecular Weight	963.13 g/mol [1]
MHC Restriction	H-2Kb (Murine Class I)[3]
Counterion	Trifluoroacetate (TFA)[1]

| Appearance | Lyophilized colorless powder[1] |

The Role of Trifluoroacetate (TFA)

Trifluoroacetic acid (TFA) is used during the cleavage and purification steps of peptide synthesis.[5] During lyophilization, unbound TFA is removed, but some remains ionically bonded to positively charged residues (like Lysine) and the N-terminus, forming a peptide-TFA salt.[6][7]

Key Considerations for TFA:

- **pH Alteration:** As a strong acid, residual TFA can lower the pH of unbuffered solutions (e.g., pure water), potentially affecting peptide solubility and stability.[6]
- **Biological Assay Interference:** At certain concentrations, TFA has been shown to inhibit or, conversely, promote cell proliferation in a dose- and cell-type-dependent manner.[5][6][8] For sensitive cell-based assays, the presence of TFA may be a confounding factor.[9]
- **Counterion Exchange:** If experimental results are affected by TFA, it can be exchanged for a more biologically compatible counterion like hydrochloride (HCl) or acetate.[6][9]

Reconstitution Protocol

Proper reconstitution is critical for peptide solubility and activity. It is recommended to centrifuge the vial briefly before opening to ensure all the lyophilized powder is at the bottom.

- **Select an appropriate solvent.** The choice of solvent depends on the peptide's properties and the intended downstream application. For SIINFEKL, both aqueous and organic solvents can be used.
- **Prepare a concentrated stock solution.** It is not recommended to weigh out smaller amounts of the lyophilized powder. Instead, reconstitute the entire vial to a known concentration (e.g., 1-10 mg/mL).
- **Ensure complete dissolution.** Use a vortex mixer or sonicator to aid in dissolving the peptide. [1] Visually inspect the solution to ensure there is no particulate matter.

Table 2: Recommended Solvents for Reconstitution

Solvent	Recommended Stock Concentration	Notes
Sterile, Endotoxin-Free Water	1 mg/mL[1][2]	Suitable for many applications. May result in a slightly acidic solution due to TFA.
Phosphate-Buffered Saline (PBS)	1 mg/mL	Buffered solution helps maintain a stable pH. Check solubility for your specific peptide lot.

| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL[10][11] | Recommended for creating high-concentration stock solutions. Use fresh, anhydrous DMSO. For cell-based assays, ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). |

Storage and Stability

To maintain peptide integrity, proper storage is essential. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1]

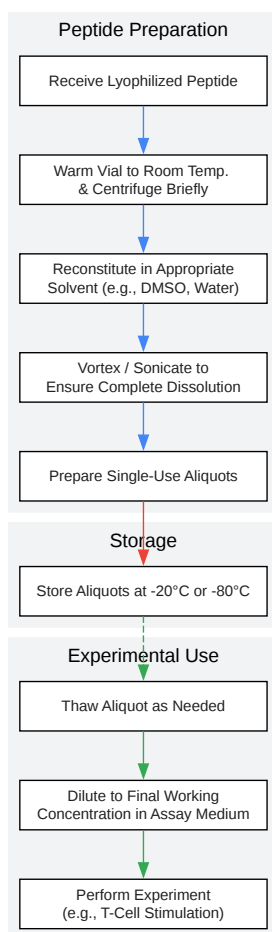
Table 3: Recommended Storage Conditions

Form	Short-Term Storage	Long-Term Storage
Lyophilized Powder	4°C for several weeks[12]	-20°C or -80°C for several years[1][10]
Reconstituted in Water/Buffer	Not Recommended	≤ -20°C for up to 6 months[2]

| Reconstituted in DMSO | 4°C for a few days | -20°C for 1 month; -80°C for up to 1 year[3][10] |

Experimental Workflow

The following diagram outlines the general workflow from receiving the lyophilized peptide to its use in a typical immunology experiment.



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Caption: General workflow for handling OVA Peptide (257-264) TFA.

Application Protocols

OVA (257-264) is primarily used to stimulate CD8⁺ T-cells in various immunological assays.^[13]
^[14]

Protocol: In Vitro Antigen Presentation and T-Cell Activation

This protocol describes the pulsing of antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs), with the SIINFEKL peptide to stimulate OT-I CD8⁺ T-cells.^[2]

Materials:

- Reconstituted SIINFEKL peptide stock solution.
- Complete RPMI medium.
- BMDCs or other H-2Kb positive APCs.
- Purified CD8+ T-cells from an OT-I transgenic mouse.
- 96-well round-bottom culture plate.

Methodology:

- Harvest and prepare APCs, adjusting the cell density to 1×10^6 cells/mL in complete RPMI medium.
- Plate 50,000 APCs (50 μ L) into the wells of a 96-well plate.
- Prepare a 4x working solution of the SIINFEKL peptide in complete RPMI medium. A final concentration of 1 μ g/mL is a common starting point.[\[15\]](#)
- Add 50 μ L of the 4x peptide solution to the wells containing APCs. For a negative control, add 50 μ L of medium only.
- Incubate the APCs with the peptide for 2-4 hours at 37°C and 5% CO₂ to allow for peptide loading onto MHC-I molecules.
- While the APCs are incubating, prepare a suspension of OT-I CD8+ T-cells at 1×10^6 cells/mL.
- Add 50,000 T-cells (50 μ L) to each well for a final volume of 150 μ L.
- Co-culture the cells for 24-72 hours at 37°C and 5% CO₂.
- Assess T-cell activation by measuring cytokine production (e.g., IFN- γ via ELISA or ELISPOT), proliferation (e.g., CFSE dilution by flow cytometry), or expression of activation markers (e.g., CD25, CD69).[\[16\]](#)

Protocol: In Vivo Immunization for CTL Response

This protocol provides a general guideline for immunizing C57BL/6 mice to elicit a SIINFEKL-specific cytotoxic T-lymphocyte (CTL) response.

Materials:

- Reconstituted SIINFEKL peptide stock solution.
- Sterile, endotoxin-free PBS.
- Adjuvant of choice (optional, but often required for robust response).
- C57BL/6 mice (6-8 weeks old).

Methodology:

- Dilute the SIINFEKL peptide stock in sterile PBS to the desired final concentration.
- A typical immunization dose is 10-100 µg of peptide per mouse.[\[17\]](#)
- If using an adjuvant, mix the peptide solution with the adjuvant according to the manufacturer's instructions.
- Administer the final formulation (typically 50-100 µL) to the mice via subcutaneous (s.c.) or intravenous (i.v.) injection.[\[17\]](#)[\[18\]](#)
- A booster immunization is often given 7-14 days after the primary immunization.[\[17\]](#)[\[18\]](#)
- One to two weeks after the final immunization, spleens or peripheral blood can be collected.
- Analyze the antigen-specific CTL response using methods such as tetramer staining followed by flow cytometry or an in vivo CTL killing assay.[\[16\]](#)[\[18\]](#)

Table 4: Example Working Concentrations for Common Applications

Application	Typical Working Concentration / Dose	Reference(s)
In Vitro T-Cell Proliferation	0.01 - 10 ng/mL	
In Vitro Cytokine Staining	1 µg/mL	[15]
Ex Vivo Antigen Presentation	0.1 - 1 µg/mL	[15]
In Vivo Immunization	10 - 100 µg/mouse	[17]

| ELISPOT Assay | 1 - 2 µg/mL |[16] |

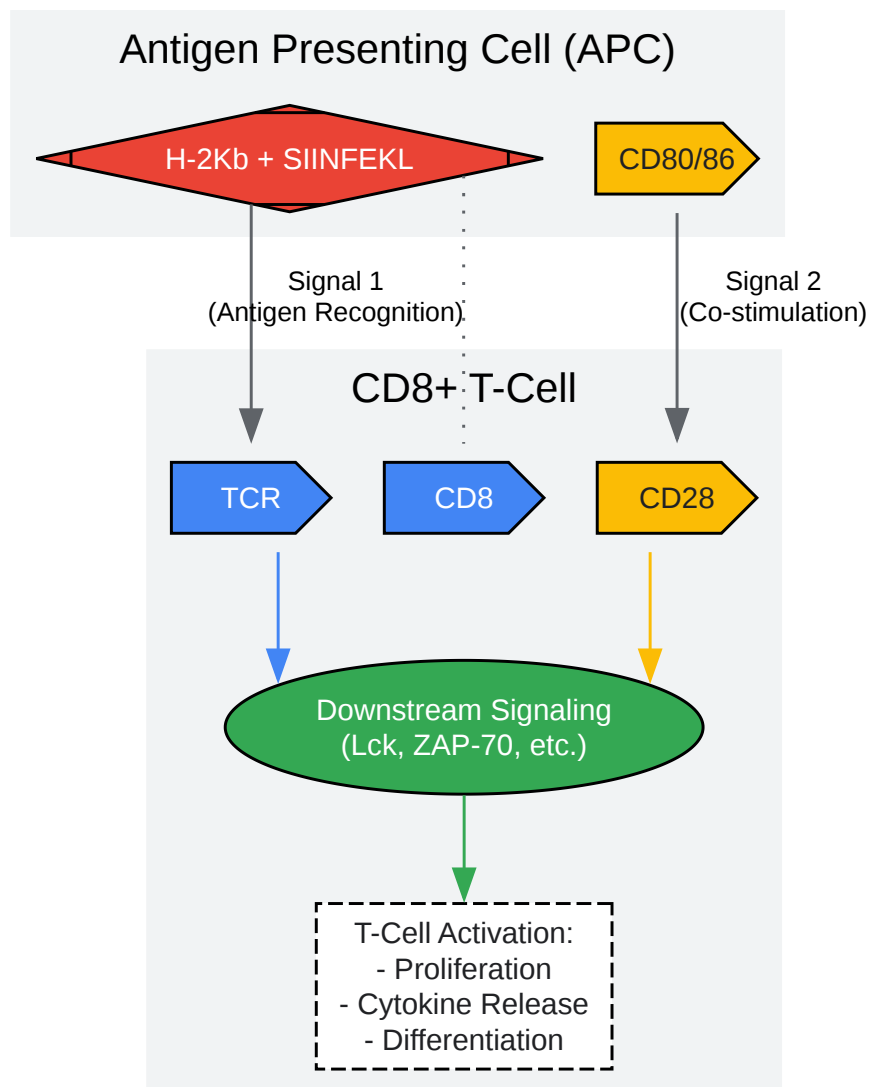
Signaling Pathway

The presentation of the OVA (257-264) peptide to a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation, proliferation, and differentiation into cytotoxic effector cells.

Pathway Description:

- **Antigen Processing:** Endogenous ovalbumin protein is degraded by the proteasome in the cytoplasm of an APC.[19]
- **Peptide Transport:** The resulting peptides, including SIINFEKL, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). [20][21]
- **MHC-I Loading:** In the ER, SIINFEKL binds to the peptide-binding groove of an empty MHC class I H-2Kb molecule, a process stabilized by chaperones like tapasin.[20][22]
- **Surface Presentation:** The stable peptide-MHC-I complex is transported to the cell surface. [21]
- **T-Cell Recognition:** The T-Cell Receptor (TCR) on a naive CD8+ T-cell specifically recognizes the SIINFEKL/H-2Kb complex. The CD8 co-receptor binds to a non-polymorphic region of the MHC-I molecule, stabilizing the interaction.
- **Signal Transduction:** This binding event, along with co-stimulation (e.g., CD28 on the T-cell binding to CD80/CD86 on the APC), triggers a downstream signaling cascade involving Lck,

ZAP-70, and LAT, ultimately leading to the activation of transcription factors like NFAT, AP-1, and NF- κ B. This results in cytokine production (e.g., IL-2), proliferation, and differentiation.



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Caption: TCR recognition of OVA peptide presented by MHC-I on an APC.

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